![molecular formula C6H14FNO B13571134 2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol is a synthetic compound known for its stimulating and euphoric effects on the body. It belongs to the amphetamine class and is often referred to as a psychoactive drug.
Méthodes De Préparation
The synthesis of 2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol involves several steps. One common synthetic route includes the reaction of 3-fluoropropylamine with methylamine, followed by the addition of ethylene oxide. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde form.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in the stimulating and euphoric effects associated with the compound.
Comparaison Avec Des Composés Similaires
2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol is unique compared to other similar compounds due to its specific chemical structure and the presence of the fluorine atom. Similar compounds include:
Propriétés
Formule moléculaire |
C6H14FNO |
|---|---|
Poids moléculaire |
135.18 g/mol |
Nom IUPAC |
2-[3-fluoropropyl(methyl)amino]ethanol |
InChI |
InChI=1S/C6H14FNO/c1-8(5-6-9)4-2-3-7/h9H,2-6H2,1H3 |
Clé InChI |
FGSFGHQDAOASHE-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCF)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




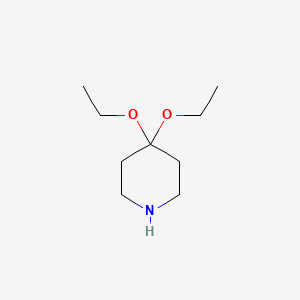
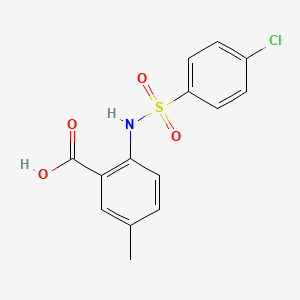
![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)

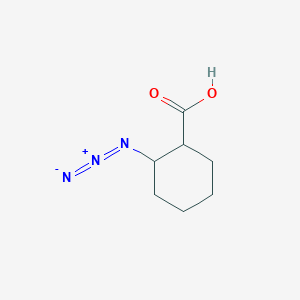
![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
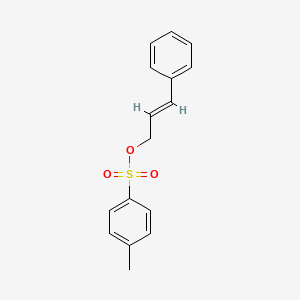
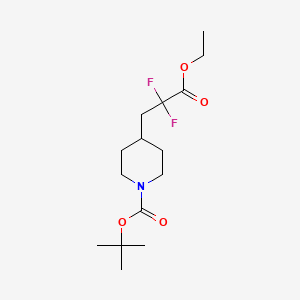
aminedihydrochloride](/img/structure/B13571104.png)

![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
![tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13571143.png)
